molecular formula C8H10N4O2S2 B2612122 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2097861-68-0

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2612122
CAS No.: 2097861-68-0
M. Wt: 258.31
InChI Key: LIVJHTOLKVFPFI-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group and a 1,2,3-triazole moiety via an ethyl spacer. This compound combines structural motifs associated with diverse pharmacological activities, including receptor antagonism and enzyme inhibition. The triazole group enhances metabolic stability and hydrogen-bonding capacity, which may influence pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S2/c13-16(14,8-2-1-7-15-8)11-5-6-12-9-3-4-10-12/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVJHTOLKVFPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound that combines a thiophene ring with a triazole moiety. Its unique structure provides significant potential for various biological applications, particularly in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H10N4O2S2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 2097861-68-0
  • Structure : The compound features a thiophene ring attached to a sulfonamide group and a triazole moiety, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrases (CAs), particularly the human isoforms hCA I and II. The inhibition constants (KIs) for hCA II are notably low (ranging from 2.2 to 7.7 nM), indicating high potency against this target .
  • Binding Interactions : The triazole ring can form hydrogen bonds and π-π interactions with active site residues in enzymes, while the thiophene ring contributes to hydrophobic interactions that enhance binding affinity .
  • Cellular Effects : The compound exhibits potential antimicrobial and anticancer activities, likely due to its ability to modulate enzyme functions and cellular processes through specific molecular interactions .

Antitumor Activity

Research indicates that derivatives of thiophene-sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds similar to this compound show promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Its structural components allow it to interact effectively with bacterial enzymes, potentially leading to effective treatments against resistant strains .

Case Studies

StudyFindings
Investigated the synthesis of thiophene-sulfonamides and their inhibitory effects on hCA isoforms. Found low nanomolar inhibition for hCA II (KIs = 2.2–7.7 nM).
Explored structure-activity relationships (SAR) for triazole-containing compounds; highlighted the importance of substituents in enhancing anticancer activity.
Reported on the synthesis and evaluation of antimicrobial activity against Gram-positive and Gram-negative bacteria; identified significant antibacterial properties linked to structural features.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. In vitro studies have shown that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide demonstrates cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated the efficacy of this compound against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results indicated that it has a comparable or superior activity to traditional chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HepG-210Cisplatin15
A-54912Cisplatin18

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A recent study assessed its activity against multidrug-resistant bacteria:

  • Results showed significant inhibition of growth against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
MRSA8Linezolid16

Agricultural Applications

This compound has potential applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens.

Fungicidal Activity

In agricultural research, compounds with triazole structures have been noted for their fungicidal properties. Studies have demonstrated that this compound can inhibit the growth of various fungi responsible for plant diseases:

Fungal PathogenInhibition (%)Concentration (ppm)
Fusarium spp.85100
Botrytis cinerea78100

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science:

Conductive Polymers

Research has indicated that incorporating thiophene derivatives into polymer matrices enhances electrical conductivity. This compound can serve as a dopant in conductive polymers, improving their electronic properties for applications in organic electronics.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by flow cytometry analysis showing increased sub-G1 phase populations in treated cells compared to controls .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested alongside several known antibiotics against a panel of bacterial strains. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with other antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other sulfonamide derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features Reference
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide Thiophene-sulfonamide Ethyl-triazole Triazole enhances metabolic stability; thiophene contributes to π-π interactions
N-(Benzo[d]thiazol-2-yl)-5-isobutylthiophene-2-sulfonamide (Compound 11) Thiophene-sulfonamide Isobutyl, benzo[d]thiazole Bulky isobutyl group increases lipophilicity; benzo[d]thiazole enhances receptor binding
4-Amino-N-thiazole-2-ylbenzenesulfonamide Benzene-sulfonamide Thiazole, amino group Aromatic sulfonamide with thiazole; potential antimicrobial activity
Thiazinone-sulfonamide derivatives Thiazinone-sulfonamide Varied aliphatic/aromatic amines Sulfonamide linked to a thiazinone core; evaluated for biological activity

Key Observations :

  • The thiophene-sulfonamide scaffold is common in receptor ligands (e.g., angiotensin AT2 and orexin receptors), with substituents modulating selectivity and potency .
  • Triazole-containing derivatives exhibit improved metabolic stability compared to imidazole or thiazole analogues due to reduced susceptibility to oxidative degradation .
Functional Comparison
Physicochemical Properties
  • LogP : The triazole group in the target compound reduces lipophilicity (estimated LogP ~2.1) compared to isobutyl-substituted analogues (LogP ~3.5) .
  • Solubility: Sulfonamide derivatives generally exhibit moderate aqueous solubility, which can be enhanced by polar substituents (e.g., amino groups in ) .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : Sulfonamides may carry risks of hypersensitivity reactions; however, heterocyclic modifications (e.g., thiophene/triazole) could mitigate this by reducing bioactivation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, followed by sulfonamide coupling. Key intermediates, such as the thiophene-2-sulfonyl chloride precursor, should be purified via column chromatography and characterized using 1H^1H NMR (e.g., δ 7.45–7.55 ppm for thiophene protons) and HRMS (e.g., [M+H]+^+ m/z calculated: 313.05, observed: 313.07). Reaction yields and conditions (e.g., solvent, temperature) should be optimized using design-of-experiments (DoE) approaches .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, employing iterative cycles of least-squares minimization and electron density mapping to resolve disorder in the triazole-ethyl-thiophene linkage. Key metrics: R1 < 0.05, wR2 < 0.15, and goodness-of-fit (GOF) ≈ 1.0. SHELXPRO is recommended for macromolecular interfaces .

Q. What spectroscopic techniques are essential for confirming the purity and identity of this compound?

  • Methodological Answer :

  • 1H^1H and 13C^{13}C NMR : Assign thiophene (δ ~7.4–7.6 ppm) and triazole (δ ~7.8–8.0 ppm) protons.
  • HRMS : Confirm molecular ion peaks with < 2 ppm mass error.
  • FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm1^{-1}) and N–H bends (3450–3300 cm1^{-1}).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity >98% .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like TRPM8 ion channels, leveraging the triazole-thiophene scaffold’s hydrogen-bonding capacity. Optimize force field parameters (e.g., AMBER) for sulfonamide interactions. Validate predictions with in vitro assays (e.g., calcium flux assays) and correlate docking scores (ΔG < -8 kcal/mol) with IC50_{50} values .

Q. What strategies resolve contradictions in thermal stability data during decomposition studies?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to compare decomposition onset temperatures (Td_{d}) and energy release (J/g). For example, if conflicting Td_{d} values arise, verify sample purity via TGA-MS and assess crystallinity via powder XRD. Note that amorphous phases may degrade at lower temperatures than crystalline forms .

Q. How does the electronic nature of substituents affect the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Thiophene Reactivity : The electron-rich thiophene ring undergoes regioselective electrophilic substitution (e.g., bromination at the 5-position).
  • Triazole Influence : The electron-withdrawing triazole group directs sulfonamide functionalization to the thiophene’s α-position.
  • Experimental Validation : Use 19F^{19}F NMR (if fluorinated derivatives are synthesized) and Hammett σ+^+ constants to quantify electronic effects .

Q. What crystallographic challenges arise from the compound’s conformational flexibility?

  • Methodological Answer : The ethyl-triazole linker introduces rotational freedom, leading to disorder in SCXRD data. Mitigate this by:

  • Growing crystals in high-viscosity solvents (e.g., PEG 4000).
  • Applying TWINABS for data scaling if twinning is observed.
  • Refining occupancy ratios for disordered atoms in SHELXL .

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